2-Chloroethyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO4P/c3-1-2-7-8(4,5)6/h1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAEBWRQNIPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341462 | |
| Record name | 2-Chloroethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-12-8 | |
| Record name | 2-Chloroethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloroethyl Dihydrogen Phosphate and Its Derivatives
Direct Phosphorylation Routes
Direct phosphorylation provides a pathway to introduce the phosphate (B84403) group onto a 2-chloroethyl moiety. These methods can involve classical phosphorylating agents as well as novel reagents designed for higher efficiency and selectivity.
Reaction with Phosphoryl Halides and Ethylene (B1197577) Derivatives
A prominent method for synthesizing 2-chloroethyl dihydrogen phosphate involves a multi-step process starting with phosphorus trichloride (B1173362) (a phosphoryl halide) and ethylene oxide (an ethylene derivative). This synthesis does not form the target molecule in a single step but proceeds through key intermediates.
A typical three-step synthesis is as follows:
Addition Reaction : Phosphorus trichloride reacts with ethylene oxide. The reaction temperature is carefully controlled to remain between 25-35 °C.
Rearrangement : The resulting intermediate, tris(2-chloroethyl) phosphite, undergoes a rearrangement reaction at elevated temperatures, typically between 155-175 °C for approximately 16 hours, to form bis(2-chloroethyl) 2-chloroethyl phosphonate (B1237965).
Acidolysis : The phosphonate intermediate is then hydrolyzed using dry hydrogen chloride gas under reduced pressure and heat (160-200 °C) to yield the final product, this compound, along with ethylene dichloride as a byproduct.
This process highlights a pathway where the basic structural elements are assembled first, followed by rearrangement and hydrolysis to achieve the desired dihydrogen phosphate.
Phosphorylation Using Novel Reagents for Alkyl Dihydrogen Phosphates
Modern synthetic chemistry offers alternatives to traditional phosphorylating agents like POCl₃, focusing on milder conditions and greater functional group tolerance. wikipedia.org These novel methods are applicable to the synthesis of a wide range of alkyl dihydrogen phosphates, including this compound.
One such method employs phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, catalyzed by tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). acs.orgnih.gov This system allows for the direct phosphorylation of various alcohols, including primary, secondary, allylic, and benzylic ones, under mild conditions. acs.org The reaction is notable for its tolerance of sensitive functional groups such as bromides, cyanides, aldehydes, and carboxylic acids. acs.orgnih.gov
Another innovative, atom-efficient approach uses isopropenyl phosphate (iPP) as the phosphorylating agent in the presence of a catalytic amount of base. rsc.org This reaction is advantageous because the byproduct, acetone, is volatile and easily removed, driving the reaction forward. rsc.org Other advanced reagents include aryl bis(2-oxo-3-oxazolinyl)phosphinate, which, when catalyzed by metal complexes like zirconium acetylacetonate, effectively phosphorylates alcohols to produce mixed phosphate esters. capes.gov.br
A different strategy involves the direct esterification of phosphoric acid with an alcohol, such as 2-chloroethanol, facilitated by a dehydrating agent like acetic anhydride. rsc.org These methods provide versatile and often gentler routes to mono-alkyl phosphates compared to the harsh conditions sometimes associated with phosphoryl halides. rsc.orgrsc.org
Synthesis of Halogenated Organophosphorus Ester Precursors
The synthesis of this compound is often linked to the production of its more complex esterified precursors. These halogenated organophosphorus compounds are significant industrial chemicals in their own right and serve as starting points for further chemical modification.
Formation of Tris(2-chloroethyl) Phosphate (TCEP)
Tris(2-chloroethyl) phosphate (TCEP) is a key halogenated organophosphorus ester and a direct precursor in some synthetic schemes for related molecules. The primary industrial synthesis of TCEP involves the reaction of a phosphoryl halide, typically phosphorus oxychloride (POCl₃), with an ethylene derivative, most commonly ethylene oxide. acs.orgcapes.gov.br
The reaction proceeds by the opening of the ethylene oxide ring and subsequent esterification of the phosphoric acid center. This process is typically carried out in an autoclave. The reaction conditions, such as temperature and catalyst, are controlled to optimize the yield and purity of the TCEP product. An alternative, though related, route uses ethylene chlorohydrin instead of ethylene oxide to react with phosphorus oxychloride. capes.gov.br
Below is a table summarizing typical reaction parameters for TCEP synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Duration |
| Phosphoryl Chloride (POCl₃) | Ethylene Oxide | - | <10 °C | 2 h |
| Phosphorus Trichloride (PCl₃) | Ethylene Oxide | - | 0-10 °C | 2.5 h |
This table presents generalized data from synthetic procedures. acs.org
Derivatization Strategies for Functionalized Phosphate Esters
Functionalized phosphate esters can be created by derivatizing simpler phosphate compounds. This involves taking a basic phosphate ester and adding other chemical groups to tailor its properties for specific applications, such as use as curing agents or specialized flame retardants. google.comresearchgate.net
One strategy involves synthesizing novel phosphate esters to act as curing agents for epoxy resins. researchgate.net In this approach, phosphorus pentoxide (P₂O₅) and phosphoric acid are reacted with various alcohols (e.g., butanol, butanediol, octanol) at elevated temperatures (100 °C) for several hours. researchgate.net The resulting phosphate ester mixture can then be used to cure epoxy resins, imparting properties like flame retardancy to the final polymer. researchgate.net
Another derivatization method focuses on creating mixed halogenated alkyl phosphate esters. google.com A patent describes a process where neopentyl glycol is first reacted with phosphorous trichloride. google.com The resulting intermediate is then treated with bromine to introduce a bromo- group, and subsequently reacted with ethylene oxide. google.com This multi-step process yields a complex mixture of halogenated phosphate esters containing both chlorine and bromine, demonstrating how a core phosphorus structure can be sequentially functionalized. google.com
The synthesis of halogenated phosphonoacetate esters further illustrates derivatization principles. acs.org Although not starting from this compound, the methods show how a parent compound, triethyl phosphonoacetate, can be systematically halogenated using reagents like perchloryl fluoride (B91410) to create a family of fluoro-, chloro-, and bromo-substituted esters. acs.org These strategies highlight the versatility of organophosphorus chemistry in creating a wide array of functionalized molecules from basic phosphate precursors.
Chemical Reactivity and Mechanistic Pathways of 2 Chloroethyl Dihydrogen Phosphate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the chemistry of 2-chloroethyl dihydrogen phosphate (B84403). These reactions can occur at two primary sites: the carbon atoms of the chloroethyl group or the phosphorus atom of the phosphoryl group. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Reactivity of Chloroethyl Moieties
The chloroethyl group possesses an electrophilic carbon atom bonded to chlorine, making it susceptible to nucleophilic attack. This reactivity is characteristic of primary alkyl halides. In a typical bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion.
However, the reactivity of the chloroethyl group in this molecule is significantly enhanced by a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.orgspcmc.ac.inlibretexts.org In this intramolecular mechanism, a nearby atom with a lone pair of electrons acts as an internal nucleophile, accelerating the rate of reaction. wikipedia.orglibretexts.org For 2-chloroethyl dihydrogen phosphate, an oxygen atom from the phosphate group can attack the carbon bearing the chlorine, displacing the chloride ion and forming a cyclic intermediate, such as an ethylene (B1197577) phosphate ester. This initial intramolecular step is often faster than a direct intermolecular attack by an external nucleophile. The resulting cyclic intermediate is highly strained and readily reacts with external nucleophiles, leading to a net substitution product with retention of configuration. spcmc.ac.indalalinstitute.com
The rate enhancement due to NGP can be substantial. For instance, the hydrolysis of related sulfur mustards (e.g., Ph-S-CH₂-CH₂-Cl) is significantly faster than that of simple primary alkyl chlorides due to the participation of the sulfur atom. wikipedia.orgspcmc.ac.in A similar effect is anticipated for this compound, where the phosphate oxygen acts as the neighboring group.
Interactive Table 1: Comparison of Reaction Sites for Nucleophilic Attack
| Reactive Site | Type of Reaction | Common Nucleophiles | Key Intermediates |
| Chloroethyl Group (C-atom) | SN2, Neighboring Group Participation (NGP) | H₂O, OH⁻, Amines, Thiolates | Cyclic ethylene phosphate ester |
| Phosphoryl Group (P-atom) | Nucleophilic Phosphoryl Substitution | H₂O, OH⁻, Alcohols | Pentavalent phosphorus species |
Phosphoryl Group Reactivity
The phosphoryl group (-P(O)(OH)₂) contains a highly electrophilic phosphorus atom. This electrophilicity arises from the electronegativity of the attached oxygen atoms, including the phosphoryl oxygen (P=O). Nucleophiles can attack this phosphorus center, leading to the cleavage of a P-O bond. viu.ca This type of reaction is central to the hydrolysis of organophosphate esters.
The reactivity of the phosphoryl group is highly dependent on the pH of the solution, which dictates the protonation state of the dihydrogen phosphate moiety. In its fully protonated form, the phosphate group is a better leaving group, potentially favoring C-O bond cleavage. When deprotonated, it becomes a more potent internal nucleophile for NGP. The reaction at the phosphorus center typically proceeds through a concerted SN2-like mechanism or a stepwise pathway involving a pentavalent phosphorus intermediate. viu.ca
Hydrolysis and Degradation Mechanisms
Hydrolysis represents a critical degradation pathway for this compound, involving the cleavage of the ester bond by water. The mechanism of this process is highly dependent on the pH of the medium, proceeding via distinct acid- and base-catalyzed pathways. viu.ca
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of phosphate esters can proceed through several mechanisms. One common pathway involves the protonation of the phosphoryl oxygen. cdmf.org.br This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. This attack can lead to the cleavage of the P-O ester bond.
Alternatively, acid catalysis can promote the cleavage of the C-O bond. viu.ca In this pathway, one of the hydroxyl groups on the phosphate moiety is protonated, converting it into a better leaving group (dihydrogen phosphate). A water molecule can then attack the α-carbon of the ethyl group, displacing the phosphate. However, a more significant pathway for this compound under acidic conditions involves neighboring group participation. The chlorine atom can participate, or the molecule can cyclize to form ethylene oxide and phosphoric acid. The formation of (2-chloroethyl)phosphonic acid dialkylesters has been studied under acidic conditions to produce the parent acid. researchgate.net
Base-Catalyzed Hydrolysis Pathways
In basic or alkaline solutions, the hydrolysis mechanism is typically more straightforward. The hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic phosphorus atom. chemtube3d.com This attack leads to the formation of a transient pentavalent phosphorus intermediate or transition state. Subsequently, the P-O ester bond is cleaved, releasing the alcohol (in this case, 2-chloroethanol) and forming a phosphate ion. Generally, base-catalyzed hydrolysis of phosphate esters favors cleavage at the P-O bond rather than the C-O bond. viu.ca This pathway is often significantly faster than hydrolysis under neutral or acidic conditions.
The degradation of the related compound, tris(2-chloroethyl) phosphate (TCEP), is known to occur under various conditions, including in aqueous solutions where pH plays a critical role.
Interactive Table 2: Comparison of Hydrolysis Pathways
| Pathway | Catalyst | Primary Nucleophile | Typical Bond Cleavage | Key Mechanistic Feature |
| Acid-Catalyzed | H₃O⁺ | H₂O | P-O or C-O | Protonation of phosphoryl oxygen or ester oxygen |
| Base-Catalyzed | OH⁻ | OH⁻ | P-O | Direct nucleophilic attack on phosphorus |
| Neighboring Group | Intramolecular | Phosphate Oxygen | C-Cl, then P-O | Formation of a cyclic intermediate |
Alkylation Mechanisms at a Molecular Level**
This compound can function as an alkylating agent, transferring its 2-chloroethyl group to nucleophilic substrates. The molecular mechanism of this process can follow different routes.
The most direct pathway is a standard SN2 reaction. A nucleophile attacks the carbon atom attached to the chlorine, displacing the chloride ion. In this case, the dihydrogen phosphate group acts as a substituent that activates the molecule for this reaction but is not directly involved in the bond-breaking or bond-forming steps at the carbon center.
A more complex and often faster mechanism involves intramolecular cyclization as a prelude to alkylation. As described under NGP (Section 3.1.1), the molecule can form a cyclic ethylene phosphate intermediate. This strained cyclic ester is a potent alkylating agent itself. An external nucleophile can then attack one of the carbon atoms of the ring, causing the ring to open and resulting in the alkylation of the nucleophile with a hydroxyethyl (B10761427) phosphate group. This two-step process (intramolecular cyclization followed by intermolecular attack) is a hallmark of alkylation by mustard-type compounds. Mechanistic studies on the alkylation of quinolines by trialkyl phosphates have shown the complexity of such reactions, involving transient intermediates and subsequent transformations. libretexts.org
In-situ Generation of Aziridinium (B1262131) Cations
While direct experimental studies on the in-situ generation of aziridinium cations specifically from this compound are not extensively documented in publicly available literature, the formation of such intermediates is a well-established mechanistic pathway for other 2-chloroethyl compounds, particularly in the context of their biological activity. By analogy with compounds like nitrogen mustards, it is proposed that this compound can undergo intramolecular cyclization to form a highly reactive aziridinium phosphate intermediate.
This reaction proceeds via an intramolecular nucleophilic attack of the oxygen atom of the phosphate group on the carbon atom bearing the chlorine atom. This process is facilitated by the departure of the chloride ion as a good leaving group. The resulting three-membered ring of the aziridinium cation is highly strained and, therefore, very susceptible to ring-opening by nucleophiles. This transient intermediate is a potent electrophile and is believed to be a key species in the alkylation of biological macromolecules.
Interaction with Biomolecular Substrates (e.g., DNA)
The high reactivity of the 2-chloroethyl group, potentially enhanced by the formation of an aziridinium intermediate, makes this compound a candidate for interaction with nucleophilic sites on biomolecules such as DNA. The mechanism of interaction is analogous to that of other known 2-chloroethylating agents.
The process is thought to occur in two steps. The first step involves the alkylation of a nucleophilic site on a DNA base by the 2-chloroethyl group of the phosphate ester. The primary target for such alkylation on DNA is the N7 position of guanine (B1146940), due to its high nucleophilicity. nih.gov Other potential sites of alkylation include the N3 of adenine (B156593), N3 of cytosine, and the O6 of guanine. nih.gov
Following the initial monofunctional alkylation of a DNA base, a second reaction can occur. If the initial alkylation leaves a reactive chloroethyl group attached to the DNA, this group can then react with another nucleophilic site on the same or the opposite DNA strand, leading to the formation of intra- or interstrand cross-links, respectively. Interstrand cross-links are particularly significant as they can prevent the separation of the DNA double helix, thereby blocking replication and transcription.
A number of DNA adducts have been identified from the reaction of various 2-chloroethylating agents with DNA. While the specific adduct profile for this compound has not been detailed, the following table summarizes common adducts formed by related compounds.
| Adduct Type | Description |
| Monofunctional Adducts | |
| 7-(2-hydroxyethyl)guanine | Formed after the alkylation of the N7 position of guanine and subsequent hydrolysis of the chloroethyl group. |
| 3-(2-hydroxyethyl)adenine | Formed after the alkylation of the N3 position of adenine and subsequent hydrolysis. |
| Cross-linked Adducts | |
| 1,2-bis(guan-7-yl)ethane | An interstrand cross-link formed between the N7 positions of two guanine residues. |
| 1-(cytosin-3-yl)-2-(guan-7-yl)ethane | An interstrand cross-link formed between the N3 of cytosine and the N7 of guanine. |
This table represents potential DNA adducts based on the reactivity of analogous 2-chloroethylating compounds.
Oxidation and Reduction Pathways
Specific experimental data on the oxidation and reduction of this compound is limited. However, plausible pathways can be inferred from the known chemistry of organophosphates and organochlorine compounds.
Oxidation: Organophosphate esters can be susceptible to oxidation, particularly by strong oxidizing agents or radical species such as hydroxyl radicals (•OH). mdpi.com The phosphorus-containing bonds in organophosphates can be oxidized, potentially leading to the cleavage of the ester bond. mdpi.com For this compound, oxidation could be initiated by the abstraction of a hydrogen atom from the ethyl group by a hydroxyl radical. This would generate a carbon-centered radical that could then react with molecular oxygen to form a peroxyl radical, leading to a cascade of reactions that could ultimately result in the cleavage of the C-O-P linkage and the formation of smaller, oxygenated products.
Reduction: The chloroethyl group of the molecule can undergo reduction. Electrochemical reduction is a common method for the dehalogenation of organochlorine compounds. nih.gov This process typically involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of a chloride ion and a carbon-centered radical. This radical can then be further reduced or can abstract a hydrogen atom from the solvent to form the corresponding de-chlorinated phosphate ester. Common reducing agents that could potentially react with this compound include sulfite (B76179) and iron powder. nih.gov
Advanced Derivatives and Their Research Applications
Structurally Modified Halogenated Phosphate (B84403) Esters
Halogenated phosphate esters are a class of compounds that have been extensively studied for their utility in materials science. The incorporation of both phosphorus and halogen atoms into a single molecule can lead to synergistic effects that enhance the properties of polymeric materials.
Research into polymeric and oligomeric derivatives of halogenated phosphates has revealed their potential to act as effective flame retardants. google.com The presence of phosphorus can promote the formation of a protective char layer upon combustion, while the halogen can inhibit the combustion process in the gas phase. nih.govmwchemical.comadditivebz.com This dual-action mechanism makes these derivatives highly desirable for improving the fire safety of various polymers. italmatch.comitalmatch.com
Studies have explored the synthesis of mixtures of halogenated alkyl phosphate esters containing both aliphatic bromine and chlorine. google.com These mixtures have been shown to be effective flame retardants in a variety of polymeric systems, including flexible polyurethanes and polyvinyl chloride. google.com The research in this area focuses on developing flame retardant systems that are not only efficient but also have a favorable toxicological profile. google.comitalmatch.com
Table 1: Examples of Halogenated Phosphate Esters in Polymer Applications
| Compound/Mixture | Polymer System | Key Finding | Reference |
|---|---|---|---|
| Mixture of halogenated alkyl phosphate esters (containing bromine and chlorine) | Flexible polyurethanes, polyvinyl chloride | Effective flame retardancy | google.com |
| Tris(2-chloroethyl) phosphate (TCEP) | Various polymers | Frequently detected in environmental and indoor samples | researchgate.netresearchgate.netresearchgate.net |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Various polymers | Found in indoor and outdoor air | researchgate.netresearchgate.net |
The synergistic effect between phosphorus and halogens is a key area of investigation in materials science. google.comnih.gov This synergism allows for the development of flame retardants that are more effective than compounds containing only phosphorus or halogens. nih.gov The mechanism of this synergy involves the phosphorus component acting in the condensed phase to promote charring, while the halogen component acts in the gas phase to quench the flame. nih.govadditivebz.com
Bioactive Phosphate Conjugates and Prodrug Research (Non-Clinical Focus)
The conjugation of phosphate groups to bioactive molecules is a widely used strategy in medicinal chemistry to improve their pharmacological properties. While this article maintains a non-clinical focus, the underlying research into the synthesis and properties of these conjugates is crucial for the development of future therapeutic agents.
Phosphate esters are fundamental components of essential biomolecules like DNA, RNA, and nucleotides. rsc.org The synthesis of nucleoside phosphate and phosphonate (B1237965) prodrugs is an active area of research. nih.gov These studies often involve modifying the phosphate group to enhance properties such as cell permeability. nih.gov For example, the use of S-acyl-2-thioethyl (SATE) groups is a strategy to mask the negative charges of the phosphate, allowing for better passage through cell membranes. nih.gov
The conjugation of amino acids to xenobiotic carboxylic acids is another area of interest. nih.gov This process, which occurs in the mitochondria, involves the formation of an acyl-CoA thioester that is then conjugated with an amino acid, most commonly glycine (B1666218) in humans. nih.gov Research in this area explores the substrate selectivity of the enzymes involved and how this pathway contributes to the metabolism of foreign compounds. nih.gov Studies have also investigated the synergistic effects of 2-aminoethyl dihydrogen phosphate (2-AEH2P) when combined with other compounds in in vitro models. nih.gov
Table 2: Research on Bioactive Phosphate Conjugates
| Conjugate Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Nucleoside Phosphonates | Prodrug design strategies | Use of masking groups like SATE to improve cell permeability. | nih.gov |
| Amino Acid Conjugates | Metabolism of xenobiotics | Involves formation of acyl-CoA thioesters in mitochondria. | nih.gov |
| 2-Aminoethyl dihydrogen phosphate (2-AEH2P) | Synergistic effects in vitro | Investigated as a potential therapeutic adjuvant. | nih.gov |
The attachment of a phosphate group to a steroid molecule can alter its properties and is a strategy explored in the development of prodrugs. nih.gov Prednisolone (B192156) phosphate, for example, is a prodrug of prednisolone that is activated in the body by phosphatases. nih.gov This conversion releases the active steroid, which can then exert its anti-inflammatory effects. nih.gov Research in this area, from a non-clinical perspective, focuses on the chemical synthesis of these steroid-phosphate conjugates and the study of their stability and conversion kinetics under various conditions. The design of such molecules is aimed at achieving targeted delivery and controlled release of the active steroid.
Fluorescent Probes and Imaging Agents Research
Phosphate esters have also found applications in the development of fluorescent probes for the detection of specific molecules and for cellular imaging. rsc.orgnih.gov These probes are designed to exhibit a change in their fluorescent properties upon interaction with the target analyte.
Research has focused on creating probes that are highly selective and sensitive. nih.gov For instance, fluorescent probes based on caffeic acid derivatives have been developed for the detection of phosphate ions in biological samples and water. nih.gov These probes show a significant "turn-on" fluorescence signal in the presence of phosphate, with low detection limits. nih.gov Another area of research is the development of ratiometric and colorimetric probes that display a large shift in their emission wavelength upon reacting with a target, such as diethyl chlorophosphate, a nerve agent mimic. rsc.org These probes allow for rapid and visual detection. rsc.org The synthesis and optimization of these fluorescent molecules are key to advancing their application in various analytical and imaging contexts.
Reagents in Organic Synthesis and Organophosphorus Compound Preparation
While primarily known as a plant growth regulator, Ethephon (B41061), or (2-chloroethyl)phosphonic acid, and its related structures serve as reagents in the synthesis of other organophosphorus compounds. tifr.res.inresearchgate.net The reactivity of the chloroethyl group and the phosphonic acid moiety allows for its use as a precursor in various chemical reactions. For instance, the degradation of Ethephon itself involves a complex chemical transformation that points to the formation of reactive intermediates. researchgate.net
Research has explored the synthesis of various organophosphorus compounds, and while specific, large-scale industrial applications of Ethephon as a synthetic reagent are not widely documented, its chemical structure is a basis for creating derivatives. The synthesis of compounds like Tris(2-chloroethyl) phosphate, a structurally related organophosphate ester, involves precursors such as ethylene (B1197577) oxide and phosphorus oxychloride, highlighting the chemical transformations possible within this class of compounds. chemicalbook.comresearchgate.net The study of Ethephon's degradation has also revealed the formation of a transitory intermediate, proposed to be 2-oxo-2-hydroxy-1,2-oxaphosphetane, which underscores the reactive nature of the molecule. researchgate.net
Plant Biochemistry Research: Ethephon as a Model Compound
Ethephon is extensively used as a model compound in plant biochemistry to study the myriad effects of the plant hormone ethylene. nih.govfrontiersin.org Its utility stems from its ability to release ethylene gas upon decomposition within the plant's tissues. wikipedia.orgnih.gov This property allows researchers to apply a stable, aqueous solution to plants and investigate the subsequent physiological and biochemical changes triggered by the controlled release of ethylene. nih.govnih.gov
Ethylene Evolution Mechanisms
The release of ethylene from Ethephon is a non-enzymatic, chemical decomposition process that is highly dependent on pH. tifr.res.in Ethephon is stable in its acidic commercial formulation. However, when it is absorbed into plant tissues, which have a higher pH (typically above 5), it undergoes spontaneous decomposition. nih.gov
The decomposition reaction proceeds via two main pathways. The primary pathway leads to the formation of ethylene, a phosphate ion, and a chloride ion. A secondary pathway can result in the formation of 2-hydroxyethylphosphonic acid (HEPA). tifr.res.in The rate of this decomposition and the subsequent evolution of ethylene are directly proportional to the pH and the initial concentration of the Ethephon solution. tifr.res.inresearchgate.net This predictable chemical breakdown is what makes Ethephon a reliable source of ethylene for research purposes. researchgate.net
Table 1: Decomposition Products of Ethephon
| Primary Pathway Products | Secondary Pathway Product |
|---|---|
| Ethylene | 2-Hydroxyethylphosphonic acid (HEPA) |
| Phosphate | |
| Chloride |
Enzymatic Regulation in Plant Systems
While the decomposition of Ethephon to ethylene is a chemical process independent of plant enzymes, the ethylene released subsequently acts as a powerful signaling molecule that profoundly regulates the plant's enzymatic systems. nih.govmdpi.com Ethylene perception and signaling in plants involve a cascade of protein interactions that ultimately lead to changes in the expression of numerous genes, including those that code for various enzymes. mdpi.commdpi.com
Research has demonstrated that ethylene generated from Ethephon can influence the activity of a wide range of enzymes critical to plant life, such as:
Enzymes of Ethylene Biosynthesis: The application of Ethephon can lead to an increase in the activity of key enzymes in the plant's own ethylene biosynthesis pathway, such as ACC synthase (ACS) and ACC oxidase (ACO), creating an autocatalytic production of ethylene. frontiersin.orgnih.govusp.br
Cell Wall Degrading Enzymes: During fruit ripening and senescence, ethylene promotes the synthesis and activity of enzymes like polygalacturonase and cellulase, which are responsible for softening of the fruit tissue. nih.gov
Photosynthetic Enzymes: Elevated ethylene levels can impact photosynthesis by affecting enzymes like RuBisCO. mdpi.com In some studies, Ethephon treatment has been shown to either increase or decrease RuBisCO activity depending on the plant species and experimental conditions. mdpi.com
Antioxidant Enzymes: In response to stress, ethylene can modulate the activity of antioxidant enzymes such as peroxidase (POD) and superoxide (B77818) dismutase (SOD) to manage reactive oxygen species (ROS). researchgate.net
Proteases: During leaf senescence, a process promoted by ethylene, the activity of proteases increases, leading to the breakdown and remobilization of proteins from the leaves to other parts of the plant. nih.gov
Table 2: Examples of Plant Enzyme Activities Modulated by Ethephon-Derived Ethylene
| Enzyme | Plant Process | Effect of Ethylene |
|---|---|---|
| ACC Synthase (ACS) | Ethylene Biosynthesis | Increased Activity nih.gov |
| Polygalacturonase | Fruit Ripening | Increased Activity nih.gov |
| RuBisCO | Photosynthesis | Modulated Activity mdpi.com |
| Peroxidase (POD) | Stress Response | Modulated Activity researchgate.net |
| Proteases | Leaf Senescence | Increased Activity nih.gov |
Analytical Methodologies for 2 Chloroethyl Dihydrogen Phosphate
Chromatographic Techniques for Separation and Quantificationresearchgate.netnih.gov
Chromatography is a cornerstone for the analysis of 2-Chloroethyl dihydrogen phosphate (B84403) and similar organophosphate compounds. researchgate.net Techniques such as gas and liquid chromatography are employed to separate the analyte from complex matrices, allowing for precise quantification. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For organophosphorus compounds like the related Tris(2-chloroethyl) phosphate (TCEP), GC-MS provides high sensitivity and selectivity. nih.govrsc.org The analysis involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. libretexts.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification. nih.gov
In a typical application for a related compound, TCEP, a sample extracted from a matrix like leather is injected into the GC-MS system. nih.gov The method can achieve a limit of quantification (LOQ) as low as 44.46 ng/kg, with recoveries ranging from 91.45% to 99.98%. nih.gov Derivatization may be employed for less volatile or polar compounds to increase their volatility for GC analysis. rsc.org
Table 1: Example GC-MS Parameters for Analysis of a Related Organophosphate
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer | nih.gov |
| Extraction | Solid Phase Extraction (SPE) with a mixed-mode sorbent | nih.gov |
| Linear Range | 0.10 to 100.0 μg/L | nih.gov |
| Limit of Quantification (LOQ) | 44.46 ng/kg | nih.gov |
| Recoveries | 91.45% - 99.98% | nih.gov |
| Relative Standard Deviations (RSDs) | 4.33% - 5.97% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For polar, non-volatile compounds such as phosphate esters, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.gov This technique avoids the need for derivatization that is often required for GC analysis. Ultra-High-Pressure Liquid Chromatography (UHPLC) combined with a triple quadrupole mass spectrometer (QqQ-MS/MS) offers excellent separation and highly selective and sensitive detection. nih.gov
A method for analyzing dialkyl phosphates (DAPs), which are structurally similar to 2-Chloroethyl dihydrogen phosphate, utilizes a mixed-mode chromatographic column that contains both reversed-phase and ion-exchange functionalities. nih.gov This approach significantly improves the retention and separation of highly water-soluble compounds. nih.gov Data acquisition is typically performed in the selected reaction monitoring (SRM) mode, which enhances specificity and quantification by monitoring specific precursor-to-product ion transitions. nih.gov
Table 2: Typical LC-MS/MS Parameters for Analysis of Related Dialkyl Phosphates
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument | UHPLC system coupled to a tandem mass spectrometer (MS/MS) | nih.govnih.gov |
| Column | Mixed-Mode Chromatographic (MMC) Luna® Omega PS C18 | nih.gov |
| Mobile Phase | Gradient elution using water/methanol and ammonium (B1175870) acetate (B1210297) in methanol | nih.govnih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
Headspace Gas Chromatography (HS-GC-FID) for Gaseous Product Analysis
Headspace Gas Chromatography (HS-GC) is a technique used for the analysis of volatile organic compounds in solid or liquid samples. libretexts.org This method is particularly useful for analyzing decomposition products. For instance, the related compound 2-chloroethylphosphonic acid (CEPA) decomposes to form ethylene (B1197577) gas under alkaline conditions. ijafp.org HS-GC with a Flame Ionization Detector (FID) can be used to quantify the ethylene produced, thereby indirectly quantifying the parent compound. ijafp.org
In this method, a sample is placed in a sealed vial and heated, allowing volatile components to diffuse into the vapor phase (headspace). libretexts.org A portion of this vapor is then injected into the GC system for analysis. ijafp.org This technique is advantageous as it is rapid, avoids complex sample extraction procedures, and minimizes matrix interference by only introducing the gaseous components into the chromatograph. ijafp.orgresearchgate.net
Table 3: HS-GC-FID Parameters for Gaseous Product Analysis of a Related Compound (CEPA)
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID) | ijafp.org |
| Analyte | Ethylene (gaseous decomposition product) | ijafp.org |
| Sample Preparation | Dissolution in 2.5M Sodium Hydroxide (B78521) (NaOH) solution in a sealed vial | ijafp.org |
| Headspace Incubation | 25 minutes at 70°C | ijafp.org |
| Detector | Flame Ionization Detector (FID) | ijafp.org |
| Linear Range | 0.2% to 5.0% of active ingredient | ijafp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysisoxinst.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organophosphorus compounds, providing both quantitative data and detailed structural information. oxinst.comnajah.edu
Quantitative ³¹P NMR Spectroscopy for Purity and Concentration Determination
Phosphorus-31 NMR (³¹P NMR) is a primary analytical method for phosphorus-containing compounds due to several favorable nuclear properties. oxinst.com The ³¹P isotope has 100% natural abundance, a nuclear spin of ½, and high sensitivity, which results in relatively simple spectra and makes it one of the easier nuclei to study by NMR. oxinst.comresearchgate.net
Quantitative ³¹P NMR (qNMR) allows for the direct and accurate determination of the purity and concentration of compounds like this compound without the need for a specific standard of the same compound. researchgate.net The wide chemical shift range provides excellent signal separation, enabling the quantification of the target analyte even in the presence of other phosphorus-containing impurities. oxinst.comresearchgate.net The chemical shift is reported relative to an external standard, commonly 85% phosphoric acid. slideshare.net This technique is highly valued in industrial and research laboratories for certifying reference materials and ensuring product quality. researchgate.net
¹H NMR for Comprehensive Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique used to determine the detailed molecular structure of organic compounds. slideshare.net It provides information on the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. slideshare.net
For this compound, the ¹H NMR spectrum would provide key structural confirmations. The protons on the two carbon atoms of the chloroethyl group (-CH₂-CH₂-) would be expected to appear as distinct signals. Due to spin-spin coupling, these signals would likely present as triplets, and their integration (the area under the peaks) would correspond to the number of protons (two for each signal). The chemical shift values of these signals provide information about the electronic environment; for instance, the protons on the carbon adjacent to the chlorine atom would have a different chemical shift from those on the carbon adjacent to the phosphate group. chemicalbook.com In studies of the related tris(2-chloroethyl) phosphate, signals have been observed at approximately 3.8 and 4.3 ppm. researchgate.net This detailed spectral information is crucial for unambiguous structural elucidation. slideshare.net
Spectroscopic Characterization Methods
Spectroscopic techniques are pivotal in elucidating the molecular structure of chemical compounds. For this compound, methods such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, albeit different, types of structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the phosphate group (PO₄), the hydroxyl groups (O-H), and the chloroethyl group (C-H, C-Cl).
The phosphate anion (PO₄³⁻) and its protonated forms have characteristic vibrational modes. biointerfaceresearch.comuobaghdad.edu.iq The P-O stretching vibrations typically appear as strong and broad absorption bands in the region of 1100-900 cm⁻¹. biointerfaceresearch.com The presence of P-O-(H) groups introduces specific bending and stretching vibrations. The P—O—H in-plane bending can be observed around 1450-1300 cm⁻¹, while the P—O(H) stretching vibrations are found near 890 cm⁻¹. biointerfaceresearch.com
The hydroxyl groups of the dihydrogen phosphate moiety give rise to a very broad and strong absorption band in the high-frequency region, typically centered around 3400-2400 cm⁻¹, which is characteristic of strongly hydrogen-bonded O-H stretching. The C-H stretching vibrations from the ethyl group are expected in the 3000-2850 cm⁻¹ range. The C-Cl stretching vibration for a primary alkyl chloride like the 2-chloroethyl group typically appears in the 780-550 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (in P-OH) | Stretching, hydrogen-bonded | 3400 - 2400 (very broad) |
| C-H (alkyl) | Stretching | 3000 - 2850 |
| P=O | Stretching | ~1250 |
| P-O | Stretching | 1100 - 900 |
| P-O-H | In-plane bending | 1450 - 1300 |
| C-Cl | Stretching | 780 - 550 |
| O-P-O | Bending | ~580 |
This table is generated based on typical infrared absorption frequencies for the specified functional groups.
Ion Chromatography for Inorganic Degradation Product Analysis
The degradation of this compound under certain conditions can lead to the formation of inorganic ions, primarily chloride (Cl⁻) and orthophosphate (PO₄³⁻). Ion chromatography (IC) is a highly effective and widely adopted technique for the simultaneous separation and quantification of these anionic degradation products. nih.govthermofisher.comthermofisher.com
IC systems with suppressed conductivity detection are particularly well-suited for analyzing anions like chloride and phosphate in aqueous matrices. lcms.czthermofisher.com The methodology involves injecting a sample onto an anion-exchange column. researchgate.netlcms.cz The anions are separated based on their affinity for the stationary phase and are eluted sequentially. A suppressor device is used after the separation column to reduce the background conductivity of the eluent and enhance the conductivity signal of the analyte ions, thereby improving sensitivity and detection limits. nih.gov
Modern IC methods, including the use of high-capacity columns and gradient elution with electrolytically generated hydroxide eluents, allow for the determination of phosphate and chloride down to parts-per-billion (ppb) levels. nih.govnih.gov This high sensitivity is crucial for monitoring the initial stages of degradation. Two-dimensional IC techniques can also be employed to resolve complex sample matrices where high concentrations of other ions, such as sulfate (B86663), might interfere with the phosphate peak. lcms.cz By measuring the increase in the concentrations of chloride and phosphate over time, the rate and extent of this compound degradation can be accurately assessed. researchgate.netnih.gov
| Analyte | Analytical Technique | Common Column Type | Detection Method |
| Chloride (Cl⁻) | Ion Chromatography | Anion-exchange (e.g., IonPac AS18, AS4A-SC) nih.govlcms.cz | Suppressed Conductivity lcms.cz |
| Phosphate (PO₄³⁻) | Ion Chromatography | Anion-exchange (e.g., IonPac AS11-HC, AS19) lcms.czthermofisher.com | Suppressed Conductivity lcms.czthermofisher.com |
Environmental Degradation Pathways and Ecological Fate Studies
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-chloroethyl dihydrogen phosphate (B84403), these pathways include reactions with water and highly reactive radical species, as well as interactions with environmental surfaces.
Hydrolysis is a primary abiotic degradation pathway for many organophosphate esters in aqueous environments. The reaction involves the cleavage of an ester bond through the action of a water molecule. For organophosphate esters, the rate of hydrolysis is significantly influenced by the pH of the solution.
While specific kinetic studies on the hydrolysis of 2-chloroethyl dihydrogen phosphate are not extensively detailed in the reviewed literature, the general mechanism for similar compounds involves the formation of a conjugate acid species, followed by the bimolecular heterolysis of the phosphorus-ester bond. Research on other organophosphates has shown that the hydrolysis rate can increase with the acidity of the solution up to a certain point, after which the rate may decrease due to factors like water activity and ionic strength effects. wisdomlib.org In the environment, the degradation of the parent compound, TCEP, proceeds through hydrolysis to form diester and subsequently monoester intermediates like this compound.
Advanced Oxidation Processes (AOPs) are water treatment technologies designed to remove persistent organic pollutants through the generation of highly reactive and non-specific oxidants, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). nih.gov These processes are effective in degrading complex contaminants into simpler, less harmful substances. usgs.gov Research into AOPs has demonstrated their efficacy in degrading TCEP, a process in which this compound is a key intermediate.
Ultrasonic irradiation, or sonolysis, is an AOP that uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of compounds and the formation of reactive radicals from water molecules.
Studies on the degradation of TCEP via ultrasonic irradiation at 640 kHz confirm that this compound is a primary degradation product, alongside bis(2-chloroethyl) hydrogen phosphate. The degradation of the parent compound follows pseudo-first-order kinetics, and the rate constants are observed to decrease as the initial TCEP concentration increases. This suggests the process is controlled by the partitioning of the compound at the gas-liquid interface of the cavitation bubbles. The degradation kinetics fit the Langmuir-Hinshelwood model, which further supports that the reaction occurs at this interface.
Table 1: Kinetic Models for Ultrasonic Degradation of TCEP
| Kinetic Model | Description | Relevance to this compound |
|---|---|---|
| Pseudo-first-order | The reaction rate appears to be dependent on the concentration of only one reactant, even if multiple reactants are involved. The degradation rate constants for TCEP vary from 0.02 to 0.09 min⁻¹. | As a primary product, the formation rate of this compound is directly linked to the pseudo-first-order degradation of its parent compound, TCEP. |
| Langmuir-Hinshelwood | Describes heterogeneous catalytic processes where the reaction rate is related to the adsorption of reactants onto the catalyst surface. | The fit of this model suggests that the degradation of TCEP, and thus the formation of this compound, occurs at the gas-liquid interface of the cavitation bubbles. |
Thermally activated persulfate (TAP) is an effective AOP for remediating contaminated water and soil. researchgate.net Heating persulfate (PS) generates powerful sulfate radicals (SO₄•⁻) and, depending on the pH, hydroxyl radicals (•OH), which can degrade recalcitrant organic pollutants. wisdomlib.orgresearchgate.net
In the degradation of TCEP using TAP systems, SO₄•⁻ and •OH are the main radicals responsible for the breakdown, with the sulfate radical playing the most critical role. wisdomlib.org The degradation proceeds through reactions such as replacement, oxidation, and hydroxylation. wisdomlib.org Although the specific identification of this compound as an intermediate in these studies is not explicit, its formation is a logical consequence of the stepwise oxidation of the chloroethyl side chains of the parent TCEP molecule. The presence of other ions in the water can significantly affect the efficiency of the TAP system. For instance, various phosphate ions, including H₂PO₄⁻ (a form that this compound can exist in), can act as radical scavengers and inhibit the degradation process by occupying active sites on catalysts or complexing with metal ions in catalyzed systems. mdpi.com
Table 2: Factors Influencing Thermally Activated Persulfate (TAP) Degradation
| Factor | Effect on Degradation | Reference |
|---|---|---|
| Temperature | Higher temperatures (e.g., 70°C) increase the degradation rate by promoting the generation of sulfate radicals. | researchgate.net |
| Persulfate Concentration | Increasing the oxidant concentration generally accelerates the degradation of pollutants. | |
| pH | Affects the dominant radical species; alkaline conditions can favor the formation of •OH from SO₄•⁻. | researchgate.net |
| Co-existing Ions | High concentrations of ions like chloride, nitrate, carbonate, and phosphate (H₂PO₄⁻) can quench radicals, reducing degradation efficiency. | wisdomlib.orgmdpi.com |
Photocatalytic degradation, another type of AOP, utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV light) to generate hydroxyl radicals. usgs.gov When the catalyst absorbs light, it creates electron-hole pairs that react with water and oxygen to produce these powerful oxidizing agents.
In the TiO₂ photocatalytic degradation of TCEP, this compound (referred to as TCEP-monoester) has been identified as a key intermediate product. The degradation process involves a sequential oxidation of the alkyl ester chains, starting with the formation of the diester intermediate, followed by the monoester, and ultimately complete mineralization to inorganic phosphate. The degradation kinetics are well-described by the Langmuir-Hinshelwood model, indicating that the reaction rate is dependent on the adsorption of the target compound onto the surface of the TiO₂ catalyst. The efficiency of this process is also pH-dependent; degradation is enhanced under strongly alkaline conditions and inhibited in highly acidic environments.
The mobility and bioavailability of this compound in the environment are influenced by its tendency to adsorb to soil and sediment particles. As an organophosphate compound, its adsorption behavior is governed by the properties of both the molecule and the environmental matrix.
While direct studies on the adsorption of this compound are limited, the behavior of similar compounds provides insight. The presence of the dihydrogen phosphate group suggests that, like inorganic phosphate and other organophosphates such as glyphosate, ionic interactions will be a primary mechanism of adsorption. mdpi.com Sorption is typically strongest in soils with high organic matter content and low pH. mdpi.com The phosphate moiety can bind to soil components, particularly iron and aluminum oxides and hydroxides, which are common in many soil types. The clay and silt content of soil are also major factors in phosphorus adsorption. The organic part of the molecule (the chloroethyl group) may contribute to hydrophobic interactions, but the ionic nature of the phosphate group is expected to dominate its sorptive behavior. The equilibrium between adsorbed and dissolved states is crucial, as only the dissolved form is readily available for transport and further degradation.
Table 3: Factors Affecting Adsorption of Phosphate Compounds in Soil
| Soil Property | Influence on Adsorption | Reference |
|---|---|---|
| pH | Adsorption is generally strongest at low pH. | mdpi.com |
| Organic Matter | High organic matter content typically increases adsorption capacity. | mdpi.com |
| Fe/Al Oxides | These minerals provide key binding sites for phosphate groups. | |
| Clay and Silt Content | Higher content of these fine particles increases the surface area available for adsorption. |
| Phosphate Saturation | Soils already high in phosphorus have lower capacity for further adsorption. | |
Biotic Degradation Mechanisms
Microbial Degradation Pathways in Environmental Systems
The microbial breakdown of organophosphate compounds is a critical route for their detoxification and mineralization in the environment. researchgate.net Microorganisms can utilize these compounds as a source of essential nutrients, such as phosphorus or carbon. researchgate.net The primary mechanism for the microbial degradation of organophosphate esters is the hydrolysis of the phosphoester bonds (P-O-alkyl and P-O-aryl bonds). researchgate.netfrontiersin.org
While specific studies on the direct microbial degradation of this compound are limited, the degradation pathways of its parent compound, TCEP, provide significant insights. The microbial degradation of TCEP proceeds through a stepwise hydrolysis, first forming bis(2-chloroethyl) hydrogen phosphate (BCEP), which is then further hydrolyzed to this compound. For instance, the bacterium Providencia rettgeri, isolated from contaminated sediment, has been shown to degrade the structurally similar tri(2-chloropropyl) phosphate (TCPP) by utilizing it as a phosphorus source. nih.gov This degradation proceeds via the hydrolysis of the phosphoester bonds, resulting in the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate, which parallels the degradation of TCEP to BCEP and subsequently to this compound. nih.gov
The degradation of the chloroethyl moiety itself has also been studied. For example, the denitrifying bacterium Pseudomonas stutzeri can degrade 2-chloroethanol, a related compound, through the action of chloroethanol dehydrogenase and chloroacetaldehyde (B151913) dehydrogenase. This suggests that once the phosphate ester bond is cleaved, the resulting chloro-alcohol may be further metabolized by environmental microorganisms.
Enzymatic Biotransformation in Non-Clinical Contexts
The biotransformation of this compound is primarily driven by enzymatic hydrolysis. A variety of enzymes present in microorganisms can catalyze the cleavage of the phosphate ester bonds.
Phosphotriesterases (PTEs) are a well-studied group of enzymes that hydrolyze organophosphate triesters. nih.gov These include enzymes like organophosphate hydrolase (OPH) and organophosphorus acid anhydrolase (OPAA), which can break down a wide range of organophosphate compounds by cleaving P-O, P-F, P-CN, and P-S bonds. frontiersin.orgnih.gov While these enzymes primarily act on triesters like TCEP, their action is the initial step that leads to the formation of diesters (BCEP) and subsequently monoesters like this compound.
Once formed, the hydrolysis of the monoester this compound is likely carried out by other classes of enzymes. Alkaline and acid phosphatases are widespread in living organisms and are known to catalyze the hydrolysis of phosphate monoesters. nih.gov These enzymes, however, generally exhibit very low activity towards triesters. nih.gov Therefore, a cooperative action of different enzyme classes is likely involved in the complete breakdown of TCEP in the environment, with PTEs initiating the process and phosphatases completing the hydrolysis of the resulting monoester.
The cleavage of the P-O-C bond is a fundamental reaction in the enzymatic hydrolysis of these compounds. researchgate.net Studies on the hydrolysis of other organophosphate esters have shown that this can occur through a nucleophilic attack on the phosphorus atom. nih.gov Both intracellular and extracellular enzymes can contribute to this degradation, with intracellular degradation often being the dominant process in later stages of the reaction. nih.gov
Environmental Distribution and Transformation Product Identification
The occurrence of this compound in the environment is a direct consequence of the widespread use and subsequent degradation of its parent compound, TCEP.
Metabolite Identification in Environmental Samples
This compound has been identified as a significant metabolite of TCEP in various environmental contexts. Studies on the degradation of TCEP have consistently shown the formation of both bis(2-chloroethyl) hydrogen phosphate (BCEP) and this compound as primary breakdown products.
The table below summarizes the key metabolites identified in the degradation of TCEP.
| Parent Compound | Metabolite |
| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) hydrogen phosphate (BCEP) |
| Bis(2-chloroethyl) hydrogen phosphate (BCEP) | This compound |
These metabolites are often more polar than the parent compound, which influences their environmental behavior. acs.org
Persistence and Mobility in Environmental Compartments
The persistence and mobility of a chemical in the environment determine its potential to contaminate water resources and distribute across different environmental compartments. researchgate.net TCEP itself is recognized as a persistent and mobile organic pollutant. acs.org It is frequently detected in various environmental matrices, including surface water, groundwater, and even in the atmosphere of remote regions like the Arctic. acs.orgnih.gov
The mobility of a compound in soil is inversely related to its Koc value; a lower Koc indicates higher mobility. For example, the herbicide 2,4-D, a chlorinated organic acid, has reported Koc values ranging from approximately 20 to 109, indicating high to very high mobility. nih.gov Given the polar and ionic nature of this compound, it is anticipated to have a low Koc value and thus be mobile in soil and groundwater.
The table below summarizes the expected environmental fate characteristics of this compound based on its chemical properties and the behavior of related compounds.
| Property | Expected Characteristic for this compound | Rationale |
| Persistence | Moderate | Subject to microbial and enzymatic hydrolysis by phosphatases, but parent compound TCEP is persistent. |
| Mobility in Soil | High | As a polar phosphate monoester, it is expected to have a low Koc value and be readily transported with water. |
| Potential for Groundwater Contamination | High | Due to its high mobility and the persistence of its parent compound in the environment. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of 2-chloroethyl dihydrogen phosphate (B84403).
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G(d,p)) are employed to calculate the equilibrium geometry. nih.gov These calculations provide key structural parameters. For 2-chloroethyl dihydrogen phosphate, this would yield precise values for bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Predicted Geometric Parameters for this compound This table is illustrative, based on typical outputs of DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-O(H) | ~1.57 Å |
| Bond Length | P-O(C) | ~1.60 Å |
| Bond Length | C-Cl | ~1.80 Å |
| Bond Angle | O=P-O | ~115° |
| Bond Angle | P-O-C | ~118° |
| Dihedral Angle | Cl-C-C-O | ~65° (gauche) |
Electronic structure analysis focuses on the distribution of electrons within the optimized molecular geometry. Key aspects include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron-rich (negative potential, typically around the phosphate oxygens) and electron-poor (positive potential) regions of the molecule, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Density Functional Theory is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org For this compound, this approach can be used to study its degradation pathways, such as hydrolysis. Calculations can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The energy difference between reactants and transition states (the activation energy) determines the reaction rate. nih.gov
A study on the degradation of the related compound Tris(2-chloroethyl) phosphate (TCEP) utilized DFT calculations to propose detailed degradation pathways initiated by hydroxyl radical attack. nih.govresearchgate.net A similar approach for this compound would involve modeling its reaction with nucleophiles like water or hydroxyl radicals.
Frontier Electron Density theory, an application of HOMO-LUMO analysis, helps predict the regioselectivity of reactions. wikipedia.org It posits that reactions occur via the interaction of the HOMO of one reactant with the LUMO of another. libretexts.org For instance, in the hydrolysis of this compound, the analysis would identify the atomic orbitals that contribute most to the LUMO to predict the most likely site for a nucleophilic attack by a water molecule. researchgate.net This allows for a theoretical prediction of which bonds are most likely to break and what products are most likely to form.
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. youtube.com To understand the solution behavior of this compound, an MD simulation would typically model one or more solute molecules in a simulation box filled with a large number of explicit solvent molecules, such as water. acs.org
These simulations provide detailed insights into the solvation process. Key analyses include:
Solvation Shell Structure: Determining the number of water molecules in the first and second hydration shells around the phosphate group and the chloroethyl chain. The phosphate head is expected to form strong hydrogen bonds with surrounding water molecules.
Radial Distribution Functions (RDFs): These functions describe how the density of solvent atoms varies as a function of distance from a solute atom. RDFs for the oxygen atoms of the phosphate group with water's hydrogen atoms would quantify the strength and distance of hydrogen bonding.
Dynamics: MD simulations can track the movement of the solute, calculating properties like the diffusion coefficient. They also reveal the residence time of water molecules in the solvation shell, indicating the stability of the hydration structure. Studies on other organophosphates have used MD to investigate the stability of aggregates and the lifetime of hydrogen bonds between the amphiphile and water. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For environmental science, models are used to predict a chemical's fate and transport. nih.gov
For this compound, a QSPR approach would use calculated molecular descriptors (e.g., molecular weight, logP, water solubility, vapor pressure) to predict its environmental behavior. Multimedia fate models, a type of QSPR, estimate how a chemical partitions between different environmental compartments like air, water, soil, and sediment. nih.gov
Given that this compound is a chlorinated organophosphate ester, its fate is complex. Chlorinated OPEs are known to be persistent and can be transported over long distances. mdpi.com QSPR models can predict whether the compound is more likely to be mobile in water due to the polar phosphate group or adsorb to organic matter. These models are crucial for assessing the potential environmental exposure and risk of such compounds without extensive and costly experimental testing. acs.org
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
For this compound, Hirshfeld analysis would partition the interactions into specific atom···atom contacts. Based on studies of compounds containing chloroethyl and phosphate groups, the primary interactions governing the crystal structure can be quantified. nih.govnih.govnih.gov
O···H/H···O Contacts: These are expected to be the most significant interactions, representing the strong hydrogen bonds formed by the dihydrogen phosphate group (P-O-H···O=P). These interactions are crucial for forming primary structural motifs like dimers or chains.
Cl···H/H···Cl Contacts: These represent weaker hydrogen bonds involving the chlorine atom and hydrogen atoms on adjacent molecules. Their presence would contribute significantly to the three-dimensional packing.
H···H Contacts: These are generally the most abundant contacts on the surface, representing van der Waals forces.
Other Contacts: Minor contributions from C···H, O···O, and Cl···O contacts would also be quantified.
Table 2: Illustrative Hirshfeld Surface Contact Contributions for this compound This table presents a hypothetical breakdown based on published data for structurally similar compounds. researchgate.netnih.govunec.edu.az
| Interaction Type | Typical Contribution (%) | Significance |
|---|---|---|
| O···H / H···O | 35 - 45% | Dominant strong hydrogen bonding from phosphate groups |
| H···H | 25 - 40% | Extensive van der Waals forces |
| Cl···H / H···Cl | 15 - 25% | Weak hydrogen bonds contributing to 3D packing |
| C···H / H···C | < 5% | Minor van der Waals interactions |
| O···Cl / Cl···O | < 2% | Minor polar interactions |
This detailed, quantitative analysis of intermolecular forces is essential for understanding the crystal engineering, polymorphism, and physical properties (like solubility and melting point) of this compound.
Future Research Directions and Emerging Trends
Exploration of New Catalytic Transformations Involving Phosphate (B84403) Esters
Phosphate esters, such as 2-chloroethyl dihydrogen phosphate, serve as adaptable intermediates in organic synthesis. Upcoming research seeks to broaden their use by investigating new catalytic transformations. ncl.ac.uk
Emerging trends in this field include:
Cross-Coupling Reactions The development of novel catalytic systems is underway to facilitate the use of phosphate esters in reactions that form carbon-carbon and carbon-heteroatom bonds. ncl.ac.uk This could open up new pathways for synthesizing complex organic molecules.
Asymmetric Catalysis Researchers are designing chiral catalysts to carry out enantioselective transformations of prochiral phosphate esters. This would lead to the creation of optically active organophosphorus compounds that could have applications in medicinal chemistry and materials science.
C-O Bond Activation Catalytic methods for the selective cleavage and functionalization of the carbon-oxygen bond in phosphate esters are being explored. This would enable their controlled use as alkylating or arylating agents.
Design of Advanced Functional Materials Based on this compound Scaffolds
The distinct chemical characteristics of this compound make it a promising component for creating advanced functional materials. The molecule's reactive chloroethyl group and phosphate moiety allow for a variety of chemical changes and its integration into polymer structures.
Future research is centered on:
Flame Retardant Polymers The incorporation of this compound into polymer backbones or as a side group is being explored to improve the flame retardancy of materials like polyurethanes, polyesters, and epoxy resins. The goal is to optimize the amount and chemical structure to achieve better fire safety without negatively affecting the material's mechanical properties.
Biomaterials The phosphate group's biocompatibility and ability to interact with biological systems are being harnessed to develop new biomaterials for uses in tissue engineering, drug delivery, and medical implants. The chloroethyl group can be utilized for additional functionalization or cross-linking.
Ion-Conducting Materials New solid polymer electrolytes are being developed using phosphate-containing polymers for use in batteries and fuel cells. The phosphate groups can help with ion transport, while the polymer structure provides stability.
Deeper Elucidation of Molecular and Biochemical Interaction Mechanisms in Model Systems
A thorough understanding of how this compound and similar compounds interact with biological molecules is vital for evaluating their potential toxicity and for creating safer alternatives.
Future research will utilize a mix of experimental and computational methods to:
Investigate Protein Interactions Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry will be used to pinpoint the specific amino acid residues that interact with this compound and to describe these interactions.
Study DNA Adduct Formation The potential for this compound and its byproducts to form adducts with DNA, which could result in genotoxicity, will be examined. This will involve using sensitive analytical methods to find and measure DNA adducts in both laboratory and living systems.
Computational Modeling Molecular docking and molecular dynamics simulations will be used to predict how and how strongly this compound binds to target biomolecules, offering insights into its mechanisms of action at the molecular level.
Innovation in Environmental Remediation Technologies for Organophosphorus Contaminants
The extensive use of organophosphorus compounds has resulted in environmental contamination, making the development of effective cleanup technologies necessary. nih.govresearchgate.net
Future research in this domain is concentrated on:
Bioremediation The identification and engineering of microorganisms that can effectively break down this compound and other organophosphorus pollutants in soil and water is a key focus. nih.gov This includes studying the metabolic pathways and enzymes involved in their degradation. nih.gov
Advanced Oxidation Processes (AOPs) AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis, are being developed and optimized for the complete breakdown of organophosphorus compounds into non-toxic inorganic substances. nih.gov
Adsorption Technologies New adsorbent materials, including modified activated carbons, zeolites, and metal-organic frameworks (MOFs), are being created with high selectivity and capacity for removing organophosphorus contaminants from water.
Table 2: Emerging Environmental Remediation Technologies
| Technology | Mechanism | Research Focus |
|---|---|---|
| Bioremediation | Microbial degradation of contaminants. | Identification and engineering of potent microorganisms. nih.gov |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to mineralize pollutants. nih.gov | Optimization of process parameters and catalyst development. |
| Adsorption | Physical or chemical binding of contaminants to a solid surface. | Synthesis of novel, high-capacity adsorbent materials. |
Advances in Analytical Characterization and Trace Detection Methodologies
The capability to detect and measure minute quantities of this compound in intricate samples is crucial for environmental surveillance, food safety, and toxicological research. pnrjournal.com
Future research is directed at creating more sensitive, selective, and faster analytical methods, such as:
Advanced Mass Spectrometry Techniques High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are being used with advanced separation methods like ultra-high-performance liquid chromatography (UHPLC) and gas chromatography (GC) for the clear identification and quantification of this compound and its metabolites. pnrjournal.com
Biosensors New biosensors based on enzymes, antibodies, or nucleic acids are being designed for the quick, on-site detection of organophosphorus compounds. usda.gov These sensors could allow for real-time monitoring without requiring complex sample preparation.
Nanosensors The use of nanomaterials like gold nanoparticles, quantum dots, and carbon nanotubes is being explored to create highly sensitive and selective sensors for detecting organophosphorus contaminants. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
